molecular formula C8H15NO2 B11770102 (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate CAS No. 405513-12-4

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate

Cat. No.: B11770102
CAS No.: 405513-12-4
M. Wt: 157.21 g/mol
InChI Key: HJPYJRXRHXOATI-RQJHMYQMSA-N
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Description

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate typically involves multiple steps One efficient method starts from D-pyroglutaminolAfter deprotection and amide formation, the final product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research can potentially be scaled up for industrial production, given the availability of starting materials and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including analgesic and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and hypertension.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. This interaction can lead to various biological effects, including analgesic, anticancer, and antihypertensive activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives like (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl and (3R,5S)-5-methylpiperidine-3-carboxylic acid.

Uniqueness

What sets (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate apart is its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

405513-12-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,5R)-5-methylpiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

HJPYJRXRHXOATI-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C(=O)OC

Canonical SMILES

CC1CC(CNC1)C(=O)OC

Origin of Product

United States

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